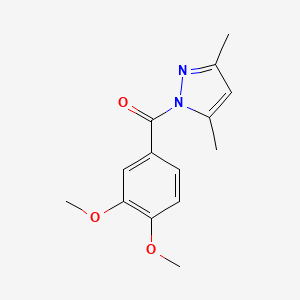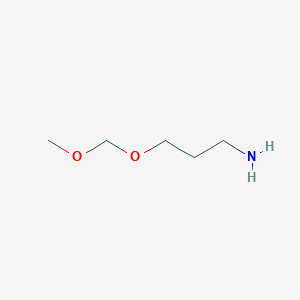
(3-Aminopropoxy)(methoxy)methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Aminopropoxy)(methoxy)methane” is a chemical compound with the molecular formula C5H13NO2 and a molecular weight of 119.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 5 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .
Scientific Research Applications
Methane Oxidation and Conversion
Ambi-Equivalent of Methoxy- or Phenylthiomethylene 1,1-Dipole : Methoxy(phenylthio)methane, a compound structurally related to (3-Aminopropoxy)(methoxy)methane, undergoes electrophilic alkylation followed by nucleophilic allylation or propargylation, changing dramatically depending on the Lewis acid employed. This provides a methoxy- or phenylthiomethylene 1,1-dipole synthon, indicating potential applications in synthetic chemistry (Sato, Okura, Otera, & Nozaki, 1987).
Methanol Production from Methane : Research on methanotrophs, bacteria capable of using methane as their sole carbon source, indicates their potential in biotechnological applications. These applications include the production of single-cell protein, biopolymers, components for nanotechnology, soluble metabolites, lipids, vitamin B12, and notably, conversion of methane to methanol (Strong, Xie, & Clarke, 2015).
Catalytic Conversion of Methane to Methanol : Studies have shown the feasibility of catalytic conversion of methane to methanol under certain conditions. For instance, the activation of methane over Zn modified H-ZSM-5 zeolites at room temperature leads to the formation of surface methoxy intermediates, mediating the formation of methanol (Xu et al., 2012). Similarly, water-promoted interfacial pathways in methane oxidation to methanol on a CeO2-Cu2O catalyst have been demonstrated (Liu et al., 2020).
Methane Utilization and Environmental Impact
Bioelectrochemical Reduction of CO2 to CH4 : A microbial biocathode based on a hydrogenophilic methanogenic culture has been demonstrated to effectively reduce carbon dioxide to methane. This process exhibits high rates and electron capture efficiencies, indicating its potential in environmental applications (Villano et al., 2010).
Methane to Bioproducts in Bioeconomy : The transformation of methane into valuable bioproducts, like methanol, by methanotrophs is seen as a promising avenue for the future bioeconomy. This approach capitalizes on the abundance and low cost of methane, pointing to its significant role in sustainable energy and chemical production (Pieja, Morse, & Cal, 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Based on its structure, it may interact with enzymes involved in methane oxidation, such as methane monooxygenases (mmos) .
Mode of Action
It is plausible that it could interact with mmos, which are key enzymes in the oxidation of methane to methanol . This interaction could potentially alter the enzyme’s activity or specificity, leading to changes in the metabolic pathways involved.
Biochemical Pathways
The biochemical pathways affected by (3-Aminopropoxy)(methoxy)methane are likely related to methane metabolism. Methane monooxygenases, which could potentially interact with this compound, play a crucial role in the oxidation of methane to methanol . This is a key step in the metabolism of methane, a potent greenhouse gas. Changes in this pathway could have significant downstream effects on energy production and greenhouse gas emissions.
Result of Action
If it does interact with mmos, it could potentially alter the activity of these enzymes, leading to changes in methane metabolism . This could have significant effects at the cellular level, potentially altering energy production pathways and affecting the cell’s overall metabolic activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals could affect the compound’s stability and its interactions with target enzymes . Understanding these influences is crucial for predicting the compound’s behavior in different environments.
Properties
IUPAC Name |
3-(methoxymethoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-7-5-8-4-2-3-6/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYDZRSKAUUQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2892051.png)
![4-[4-(3-Chlorophenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2892052.png)

![8-[5-Oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carbonyl]-1-oxa-8-azaspiro[5.5]undecane-7-carbonitrile](/img/structure/B2892056.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2892057.png)
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2892058.png)
![3-(3,5-dimethylisoxazol-4-yl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2892059.png)
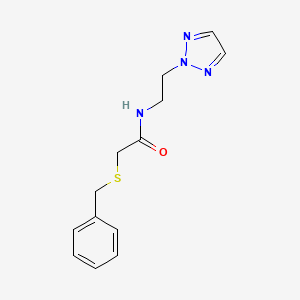
![N-(benzo[d]thiazol-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2892063.png)

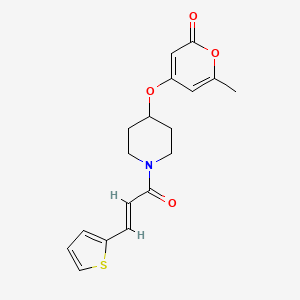
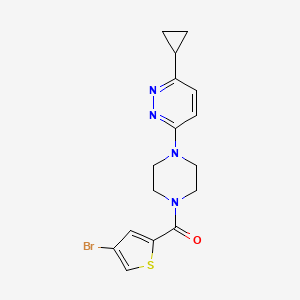
![5-bromo-2-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]benzamide](/img/structure/B2892073.png)
